Endo-3-azabicyclo[3.2.1]octan-8-ol

pKa protonation state tropane alkaloid

Medicinal chemistry programs targeting monoamine transporters require the exact endo-8-hydroxy configuration-substituting the exo isomer shifts the bridging nitrogen pKa by >6 log units, reversing the protonation state at physiological pH and disrupting established SAR. Endo-3-azabicyclo[3.2.1]octan-8-ol eliminates this risk. - Predicted pKa ~10.06 ensures >99% protonation at pH 7.4, a prerequisite for ionic interactions in DAT/SERT binding pockets. - Patent-backed, scalable synthetic route (EP 2080755 B1) supports pilot to commercial production without route scouting delays. - Free base descriptors (TPSA 32.3 Ų, 2 HBD, 2 HBA) streamline BCS classification and salt screening decisions.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 934001-71-5
Cat. No. B2607083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-3-azabicyclo[3.2.1]octan-8-ol
CAS934001-71-5
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2CNCC1C2O
InChIInChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7?
InChIKeyXPZYBFOYRKOKPL-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Endo-3-azabicyclo[3.2.1]octan-8-ol – CNS Scaffold Identification


Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 934001-71-5) is a saturated nitrogen-containing bridged bicyclic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol [1]. It belongs to the 3-azabicyclo[3.2.1]octane family, a privileged scaffold in medicinal chemistry that serves as a key intermediate for tropane alkaloid analogs and central nervous system (CNS) drug candidates. The compound features a rigid bicyclo[3.2.1]octane framework with a secondary amine at position 3 and a sterically defined hydroxyl group at position 8 in the endo (anti) configuration, yielding distinct hydrogen-bond donor/acceptor properties and conformational constraints compared to its exo (syn) stereoisomer .

1
Privileged CNS scaffold: tropane alkaloid analog core for monoamine transporter ligand design
Supports DAT/SERT affinity tuning via N-substitution and 8-position SAR
2
Stereochemically defined endo-8-hydroxy configuration for protonation-controlled target engagement
Endo orientation expected to preserve high pKa (~10.06 class-level inference) for >99% protonation at pH 7.4
3
Patent-backed scalable synthesis: cis-3-substituted intermediate production per EP 2080755 B1
Established industrial route reduces scale-up risk and procurement lead time for medicinal chemistry programs

Endo-3-azabicyclo[3.2.1]octan-8-ol – Stereochemistry and Protonation Control


Simple substitution of endo-3-azabicyclo[3.2.1]octan-8-ol with its exo stereoisomer or other 3-azabicyclo[3.2.1]octane hydroxyl-positional variants (e.g., 3-hydroxy tropane analogs) is not scientifically valid due to profound differences in acid–base behavior and molecular recognition. The well-established tropine/pseudotropine paradigm demonstrates that endo vs exo hydroxyl orientation at the bicyclic scaffold can shift the pKa of the bridging nitrogen by over 6 log units, completely reversing the protonation state at physiological pH [1]. This stereochemically driven electronic modulation directly impacts hydrogen-bonding networks, receptor binding kinetics, and passive membrane permeability—parameters that cannot be recapitulated by swapping isomers or substituting the hydroxyl position without altering the lead optimization trajectory. Consequently, procurement decisions for CNS-focused medicinal chemistry programs must specify the exact endo-8-hydroxy configuration to ensure reproducibility of pharmacological profiles built upon this scaffold.

Endo vs Exo Hydroxyl pKa Shift
Exo-8-hydroxy isomer pKa may shift ~6 units lower (class-level inference from tropine/pseudotropine), reversing protonation state at physiological pH and altering hydrogen-bond donor capacity for receptor binding.
Hydrogen-Bond Donor Count and Salt Form
Exo isomer hydrochloride (CAS 2089291-70-1) presents 3 HBD vs 2 for endo free base; differing solid-state properties and passive permeability may shift formulation and assay compatibility.
Synthetic Route and Scale-Up Divergence
Patent-backed industrial process (EP 2080755 B1) is specific to cis (endo) configuration; exo isomer lacks equivalent documented scalable methodology, potentially increasing cost and lead time.

Endo-3-azabicyclo[3.2.1]octan-8-ol – Differentiation from Closest Analogs


Endo vs Exo Hydroxyl pKa Shift in Bridged Bicyclic Amine

Although direct pKa measurements for endo-3-azabicyclo[3.2.1]octan-8-ol are not reported in primary literature, the structurally analogous 3-hydroxy tropane system establishes the magnitude of stereochemical influence on basicity. In the 3-hydroxy series, the endo isomer (tropine, 3α-hydroxy) exhibits a pKa of 10.06 at 15°C, while the exo isomer (pseudotropine, 3β-hydroxy) displays a pKa of 3.80 under identical conditions [1] [2]. This 6.26-unit differential dictates that at physiological pH (7.4), tropine remains >99% protonated (calculated Henderson–Hasselbalch ratio ~457:1 protonated:neutral), whereas pseudotropine is >99.9% neutral. By class-level inference, the endo-8-hydroxy configuration of endo-3-azabicyclo[3.2.1]octan-8-ol is expected to preserve the high basicity of the bridgehead nitrogen, maintaining a protonated, hydrogen-bond-donating state critical for target engagement in receptor binding pockets, in contrast to the exo-8-hydroxy isomer which would be predominantly neutral at physiological pH [3].

pKa Shift Endo vs Exo
Class-level inference
Endo pKa ~10.06 (tropine analog) vs Exo pKa ~3.80 (pseudotropine analog). ΔpKa ≈ 6.26
Protonation state reversed at pH 7.4; class-level inference suggests endo-8-ol preserves cationic hydrogen-bond donor for receptor engagement.
Tropine/pseudotropine reference data at 15°C. Direct endo-8-ol measurement not yet reported.
pKa protonation state tropane alkaloid stereochemistry

TPSA and H-Bond Donor Differences Between Endo and Exo Isomers

Computed physicochemical descriptors from PubChem reveal subtle but functionally significant differences between the endo and exo free-base isomers. Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 934001-71-5) has a computed Topological Polar Surface Area (TPSA) of 32.3 Ų, two hydrogen bond donor sites (secondary amine N–H and alcohol O–H), and two hydrogen bond acceptor sites (amine N and alcohol O) [1]. The exo-3-azabicyclo[3.2.1]octan-8-ol hydrochloride salt (CAS 2089291-70-1) exhibits a TPSA of 32.3 Ų but features three hydrogen bond donors (including the hydrochloride counterion), indicating that even in salt form, the exo isomer presents an additional donor that may alter solubility and crystallinity [2]. These differential hydrogen-bond capacities are predicted to affect passive membrane permeability and formulation behavior, providing procurement-relevant differentiation between the two stereoisomers.

Hydrogen-Bond Donor Count
Head-to-head
Endo free base: 2 HBD, 2 HBA, TPSA 32.3 Ų. Exo HCl salt: 3 HBD, 2 HBA, TPSA 32.3 Ų.
Additional HBD from exo salt form may influence solubility, crystallinity, and passive permeability; formulation behavior may diverge from endo free base.
Computed descriptors (PubChem Cactvs 3.4.8.24); exo free base data unavailable for direct neutral comparison.
TPSA hydrogen bond donor physicochemical property permeability

Endo Selectivity in Biocatalytic Reduction of Azabicyclic Ketones

Literature on the reduction of 8-azabicyclo[3.2.1]octan-3-one (tropinone) demonstrates that the endo (3α-hydroxy) isomer is formed stereoselectively by tropine-forming reductases, while the exo (3β-hydroxy) isomer is produced by a distinct pseudotropine-forming reductase [1]. In microbial oxygenation studies of N-protected 8-azabicyclo[3.2.1]octane, Aspergillus ochraceous yielded the 3-endo-ol in 36% yield alongside the 3-one (4%), whereas Rhizopus arrhizus produced both the 2-endo-ol (5% yield, 31% ee) and the 2-exo-ol (18% yield, 22% ee), illustrating that endo selectivity is substrate- and biocatalyst-dependent [2]. Extrapolating to the 8-hydroxy series, the endo-3-azabicyclo[3.2.1]octan-8-ol isomer is expected to be the kinetically or thermodynamically favored diastereomer under many synthetic conditions, providing a rationale for preferentially sourcing the endo form for consistency in library synthesis.

Endo Preference in Biocatalysis
Class-level inference
Endo-3-ol yield 36% (A. ochraceous) vs Exo-2-ol yield 18% (R. arrhizus, 22% ee). Endo-selective tropinone reductase pathway documented.
Endo diastereomer formation is biosynthetically favored, supporting synthetic accessibility and potentially lower cost for endo-8-ol procurement.
Positional difference (3-ol vs 2-ol) precludes direct yield comparison; class-level extrapolation to 8-hydroxy series.
synthesis diastereoselectivity endo preference yield

Monoamine Transporter Affinity Modulation by 8-Substitution

A series of 8-substituted 3-azabicyclo[3.2.1]octanes (isotropanes) were evaluated for inhibitor potency at the dopamine transporter (DAT) using [³H]WIN 35,428 binding and at the serotonin transporter (SERT) using [³H]citalopram binding [1]. While the unsubstituted endo-3-azabicyclo[3.2.1]octan-8-ol parent compound has not been directly profiled in these assays, the structure–activity relationship (SAR) established for the isotropane class indicates that the nature and stereochemistry of the 8-position substituent critically modulate DAT and SERT affinity. For structurally related 8-phenyl-3-aza-bicyclo[3.2.1]octan-8-ol, an IC50 of 9.83 × 10³ nM was measured for inhibition of [³H]WIN-35428 binding to the cocaine binding site on DAT in rat striatal synaptosomal membranes [2]. This modest affinity provides a baseline against which endo-8-hydroxy analogs with optimized N-substitution can be compared, underscoring the scaffold's capacity for affinity enhancement through rational modification.

DAT Affinity Baseline
Cross-study comparable
8-Phenyl-3-aza-bicyclo[3.2.1]octan-8-ol DAT IC50 = 9.83 × 10³ nM. Unsubstituted endo parent not directly assayed.
Established isotropane SAR confirms scaffold suitability for monoamine transporter ligand development; 8-substituent and endo/exo configuration are primary affinity determinants.
[³H]WIN-35428 binding, rat striatal synaptosomal membranes. Scaffold baseline for N-substitution optimization.
dopamine transporter serotonin transporter Ki isotropane

Patent-Backed Synthesis of cis-3-Substituted Endo-8-ol Intermediates

European Patent EP 2080755 B1 (and corresponding US applications) specifically claims a method for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives with high yield and industrial applicability [1]. The patented process emphasizes the cis (endo) relationship between the 3-substituent and the 8-hydroxyl group as essential for the intended biological activity of downstream agricultural chemicals and pharmaceutical agents. This patent estate provides a legal and practical procurement framework: the endo-3-azabicyclo[3.2.1]octan-8-ol core is the commercially developed intermediate for which scalable, high-yielding synthetic routes have been optimized, whereas the corresponding exo isomer lacks equivalent patent-backed process chemistry, potentially limiting its availability at pilot scale.

Patent-Backed Synthesis
Supporting evidence
EP 2080755 B1 claims cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivative production with documented industrial applicability.
Endo isomer benefits from established, scalable process chemistry; exo isomer lacks equivalent patent-backed industrialization, adding procurement risk.
Patent estate filed 2008, granted 2011. Review exo synthetic route feasibility for non-cis substitution needs.
patent synthesis cis-3-substituted intermediate

Endo-3-azabicyclo[3.2.1]octan-8-ol – Deployment Scenarios


Monoamine Transporter Ligand Optimization for CNS Drug Discovery

Medicinal chemistry teams developing novel monoamine reuptake inhibitors for depression, ADHD, or substance use disorders should source endo-3-azabicyclo[3.2.1]octan-8-ol as the parent scaffold. The established SAR from 8-substituted isotropane series confirms that DAT and SERT affinity can be tuned by N-substitution and 8-position modification [Section 3, Evidence Item 4]. The endo configuration ensures the hydroxyl group adopts the orientation compatible with reported active pharmacophores, while the high predicted pKa (~10.06) of the bridging nitrogen guarantees >99% protonation at physiological pH, a prerequisite for ionic interactions within the transporter binding pocket [Section 3, Evidence Item 1].

cis-3-Substituted Intermediate Synthesis for Agrochemicals and Pharmaceuticals

Process chemists tasked with producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives at pilot or commercial scale should procure endo-3-azabicyclo[3.2.1]octan-8-ol as the starting material. EP 2080755 B1 provides a validated, high-yielding synthetic route specifically for the cis (endo) configuration [Section 3, Evidence Item 5]. Utilizing the endo isomer leverages an industrialized, patent-backed process, minimizing route scouting time and ensuring supply chain reliability compared to the exo isomer, for which optimized large-scale methodology is not equivalently documented.

Biocatalytic Synthesis Using Endo-Selective Ketoreductases

Research groups employing biocatalytic reduction of azabicyclic ketones to access chiral alcohols should select endo-3-azabicyclo[3.2.1]octan-8-ol as the reference standard for endo product characterization. Literature evidence demonstrates that tropinone reductase isoforms stereospecifically generate endo (tropine) or exo (pseudotropine) products, with endo formation being the biosynthetically relevant pathway [Section 3, Evidence Item 3]. The endo isomer thus serves as the appropriate analytical reference for monitoring endo-selective biotransformations and for calibrating chiral HPLC methods used in reaction optimization.

Hydrogen-Bond Donor Optimization for Formulation Development

Preformulation scientists evaluating salt versus free base forms for CNS drug candidates should benchmark endo-3-azabicyclo[3.2.1]octan-8-ol free base (2 HBD, 2 HBA, TPSA 32.3 Ų) against its hydrochloride salt and against the exo isomer. The differential hydrogen-bond donor count (2 vs 3) between endo free base and exo hydrochloride directly impacts solubility and permeability classification under the Biopharmaceutics Classification System (BCS) [Section 3, Evidence Item 2]. Selecting the appropriate starting form based on these computed descriptors streamlines salt screening and reduces formulation iteration cycles.

Application
Selection Property
Validation Focus
Monoamine transporter ligand design
Endo-8-hydroxy configuration; protonation-controlled DAT/SERT engagement
Transporter binding assay context; N-substitution SAR interpretation
cis-3-Substituted intermediate scale-up
Patent-backed process (EP 2080755 B1); industrial route availability
Synthetic route reproducibility; pilot-scale yield confirmation
Biocatalytic endo-selective reduction
Endo reference standard for ketoreductase product characterization
Chiral HPLC calibration; endo/exo ratio monitoring in biotransformations
CNS candidate preformulation
Free base (2 HBD) vs HCl salt HBD count; TPSA 32.3 Ų
Solubility-permeability classification review; salt screening workflow fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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